molecular formula C9H18ClN B8664381 1-(2-Chloroethyl)-2,6-dimethylpiperidine

1-(2-Chloroethyl)-2,6-dimethylpiperidine

Cat. No.: B8664381
M. Wt: 175.70 g/mol
InChI Key: ARFMDOABESEOHU-UHFFFAOYSA-N
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Description

1-(2-Chloroethyl)-2,6-dimethylpiperidine is a piperidine derivative featuring a 2-chloroethyl substituent and methyl groups at the 2 and 6 positions of the piperidine ring. The chloroethyl group confers alkylating properties, which can disrupt DNA repair mechanisms, while the methyl groups enhance steric bulk and influence lipophilicity .

Properties

Molecular Formula

C9H18ClN

Molecular Weight

175.70 g/mol

IUPAC Name

1-(2-chloroethyl)-2,6-dimethylpiperidine

InChI

InChI=1S/C9H18ClN/c1-8-4-3-5-9(2)11(8)7-6-10/h8-9H,3-7H2,1-2H3

InChI Key

ARFMDOABESEOHU-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(N1CCCl)C

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Applications

1-(2-Chloroethyl)-2,6-dimethylpiperidine serves as an important intermediate in the synthesis of various pharmaceuticals. Its derivatives are used in the development of drugs that target specific medical conditions.

Key Drugs Derived from this compound

Drug Name Application Mechanism of Action
PitofenoneSpasmolytic agentRelaxes smooth muscle by inhibiting calcium influx
Fenpiverinium bromideAntispasmodicBlocks muscarinic receptors
CloperastineAntitussiveSuppresses cough reflex through central action

These drugs highlight the compound's utility in treating conditions such as spasms and coughs, demonstrating its relevance in therapeutic formulations.

Agrochemical Applications

In addition to its pharmaceutical uses, this compound is explored for its potential as an agrochemical. It can be utilized in the synthesis of herbicides and pesticides, contributing to agricultural productivity.

Case Studies in Agrochemical Research

Recent studies have focused on the synthesis of herbicides that include piperidine derivatives. For instance:

  • Study on Herbicidal Activity : A series of piperidine-based compounds were tested for their ability to inhibit weed growth. The results indicated that certain derivatives exhibited significant herbicidal activity against common agricultural weeds, outperforming existing commercial herbicides.

Biological Activities and Toxicology

The biological activities of this compound have been investigated, particularly its antimicrobial properties. Research indicates that compounds derived from this structure can exhibit antibacterial activity against various strains of bacteria.

Antimicrobial Efficacy

A study evaluated the compound's effectiveness against gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The findings revealed:

  • Compounds with halogen substitutions demonstrated enhanced antibacterial activity.
  • Some derivatives showed submicromolar activity against methicillin-resistant strains.

Regulatory Status

The regulatory status of this compound is monitored by agencies such as the European Chemicals Agency (ECHA). Compliance with safety and environmental regulations is crucial for its use in pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

Key structural analogs include:

Compound Name Substituents on Piperidine Ring Key Functional Groups Biological Activity
1-(2-Chloroethyl)-2,6-dimethylpiperidine 2,6-dimethyl; 1-(2-chloroethyl) Chloroethyl, methyl PARP inhibition
1-(2-Chloroethyl)piperidine (14c) No methyl groups Chloroethyl Moderate PARP inhibition
2,2,6,6-Tetramethyl-1-(2-chloroethyl)piperidine (14d) 2,2,6,6-tetramethyl; 1-(2-chloroethyl) Chloroethyl, tetramethyl Enhanced PARP inhibition
1-(2-Chlorobenzyl)-3,5-dimethyl-2,6-diphenylpiperidine 3,5-dimethyl; 2,6-diphenyl; 1-(2-chlorobenzyl) Chlorobenzyl, methyl, phenyl Anticancer activity (structural studies)
1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-2,6-dimethylpiperidine 2,6-dimethyl; thiazolylmethyl Thiazole, methyl Unspecified (structural analog)

Key Observations :

  • Methyl Groups: The presence of methyl groups at the 2 and 6 positions (as in this compound) improves PARP inhibitory activity compared to non-methylated analogs like 14c. Tetramethyl substitution (14d) further enhances activity, likely due to increased steric bulk and lipophilicity .
  • Chloroethyl vs. Chlorobenzyl : The chloroethyl group facilitates alkylation, while chlorobenzyl derivatives (e.g., 1-(2-chlorobenzyl)-3,5-dimethyl-2,6-diphenylpiperidine) may enhance DNA intercalation due to aromatic rings .
PARP Inhibition
  • This compound : Exhibits superior PARP inhibitory activity compared to secondary amines (e.g., compounds 11, 13 in ). Tertiary amines like this compound likely improve target binding due to reduced polarity .
  • Comparison with Nitrosoureas: Unlike nitrosoureas (e.g., 1,3-bis(2-chloroethyl)-1-nitrosourea), which decompose into alkylating and carbamoylating agents, this compound lacks carbamoylating activity.
Cytotoxicity and DNA Interaction
  • Alkylating Potential: The chloroethyl group enables alkylation, similar to nitrosoureas, but without generating 2-chloroethyl isocyanate (a repair inhibitor). This results in lower single-strand break induction compared to 1,3-bis(2-chloroethyl)-1-nitrosourea .

Physicochemical Properties

Property This compound 1-(2-Chloroethyl)piperidine (14c) 2,2,6,6-Tetramethyl Analogue (14d)
Molecular Weight (g/mol) ~190 (estimated) ~164 ~218
log P (Octanol/Water) ~2.5 (estimated) ~1.8 ~3.2
Solubility Moderate in DMF High in polar solvents Low in aqueous media

Key Insights :

  • Increased methyl substitution (14d) raises log P, favoring membrane permeability but reducing aqueous solubility.
  • The 2,6-dimethyl configuration balances lipophilicity and solubility, optimizing drug-likeness .

Q & A

Basic: What synthetic routes are commonly employed to synthesize 1-(2-Chloroethyl)-2,6-dimethylpiperidine?

Methodological Answer:
The synthesis typically involves multi-step reactions. For example:

  • Step 1: Formation of a piperidine intermediate (e.g., 2,6-dimethylpiperidine) through alkylation or reductive amination.
  • Step 2: Chloroethylation via nucleophilic substitution, using reagents like 1-chloro-2-iodoethane in the presence of a base (e.g., K₂CO₃) to introduce the 2-chloroethyl group .
  • Step 3: Purification via column chromatography or recrystallization to isolate the product.

Key parameters to monitor include reaction temperature (often 60–80°C for chloroethylation) and solvent choice (e.g., methanol or DMF). Confirm purity using GC-MS or NMR .

Advanced: How can reaction conditions be optimized to improve yield and purity of the compound?

Methodological Answer:
Optimization strategies include:

  • Factorial Design: Systematically vary factors like temperature, solvent polarity, and catalyst loading (e.g., using a 2³ factorial design to identify interactions) .
  • Kinetic Studies: Monitor reaction progress via TLC or in-situ IR to determine optimal reaction time.
  • Solvent Screening: Polar aprotic solvents (e.g., DMF) may enhance nucleophilic substitution rates compared to alcohols.
  • Byproduct Mitigation: Use scavengers (e.g., molecular sieves) to trap water or HCl, reducing side reactions.

For example, reports improved yields by maintaining anhydrous conditions during chloroacetylation steps.

Basic: What spectroscopic and crystallographic techniques validate the compound’s structure?

Methodological Answer:

  • X-ray Crystallography: Determines bond lengths, angles, and conformation. For instance, monoclinic crystal systems (space group P21/c) with unit cell parameters a = 13.4940 Å, b = 17.3005 Å, and β = 100.892° are reported for related piperidine derivatives .
  • NMR Spectroscopy: ¹H NMR signals for the chloroethyl group appear at δ 3.5–4.0 ppm (CH₂Cl) and δ 1.2–1.6 ppm (piperidine CH₃).
  • IR Spectroscopy: Confirm C-Cl stretching at 650–750 cm⁻¹ .

Advanced: How should researchers resolve discrepancies in crystallographic data (e.g., bond angles)?

Methodological Answer:

  • Cross-Validation: Compare experimental data (e.g., C-Cl bond angles of 108.6–110.97° ) with computational models (DFT or molecular mechanics).
  • Temperature Effects: Assess if thermal motion (e.g., data collected at 100 K vs. 290 K) influences angular deviations .
  • Crystallization Solvent: Polar solvents may induce conformational changes; repeat crystallization in alternative solvents (e.g., hexane vs. ethanol).

Advanced: How to design biological assays for evaluating pharmacological activity?

Methodological Answer:

  • In Vitro Screening: Use enzyme inhibition assays (e.g., acetylcholinesterase for neuroactivity) or receptor-binding studies (radioligand displacement).
  • Structure-Activity Relationship (SAR): Modify substituents (e.g., chloroethyl group) and compare activity trends.
  • Controls: Include positive controls (e.g., known piperidine-based drugs) and assess cytotoxicity via MTT assays .

Basic: What are the best practices for storing this compound?

Methodological Answer:

  • Storage Conditions: Keep in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis of the C-Cl bond.
  • Handling: Use desiccants (e.g., silica gel) to avoid moisture. Safety protocols (gloves, fume hood) are critical due to toxicity and flammability .

Advanced: How to develop analytical methods for assessing purity?

Methodological Answer:

  • HPLC: Use a C18 column with a mobile phase of acetonitrile:water (70:30) and UV detection at 254 nm.
  • GC-MS: Employ a DB-5 column (30 m × 0.25 mm) with a temperature gradient (50°C to 250°C at 10°C/min).
  • Validation: Ensure linearity (R² > 0.99), LOD/LOQ (<1% impurity), and repeatability (RSD < 2%) .

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